molecular formula C27H29IN2 B10763345 L-703 606 Oxalate salt

L-703 606 Oxalate salt

Cat. No.: B10763345
M. Wt: 508.4 g/mol
InChI Key: WSLTYZVXORBNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-703 606 Oxalate salt involves several steps:

    Formation of the azabicyclo[2.2.2]octane core: This is typically achieved through a series of cyclization reactions.

    Introduction of the diphenylmethyl group: This step involves the alkylation of the azabicyclo[2.2.2]octane core with diphenylmethyl halides.

    Attachment of the iodophenylmethyl group: This is done through a nucleophilic substitution reaction using 2-iodobenzyl halides.

    Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-703 606 Oxalate salt undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L-703 606 Oxalate salt has a wide range of scientific research applications:

Mechanism of Action

L-703 606 Oxalate salt exerts its effects by selectively binding to the neurokinin-1 (NK1) receptor, thereby blocking the action of its natural ligand, substance P. This inhibition prevents the downstream signaling pathways associated with the NK1 receptor, which are involved in various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another NK1 receptor antagonist used clinically for the prevention of chemotherapy-induced nausea and vomiting.

    Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.

Uniqueness

L-703 606 Oxalate salt is unique due to its high potency and selectivity for the NK1 receptor, as well as its non-peptide structure, which provides greater stability and the ability to cross biological barriers .

Properties

IUPAC Name

2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLTYZVXORBNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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